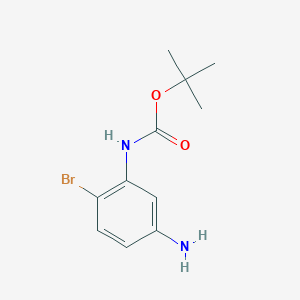

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(5-amino-2-bromophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGJDADLVDVRCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697689 | |

| Record name | tert-Butyl (5-amino-2-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-68-8 | |

| Record name | tert-Butyl (5-amino-2-bromophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885270-68-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS No. 885270-68-8)

This technical guide provides a comprehensive overview of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, a detailed, rationalized synthesis protocol, its applications, and essential safety information.

Introduction and Strategic Importance

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, bearing the CAS number 885270-68-8, is a bifunctional aromatic amine derivative. Its structure is characterized by a bromo substituent ortho to a free amino group and a tert-butoxycarbonyl (Boc) protected amine at the meta position. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). The Boc protecting group offers robust protection under a variety of reaction conditions while being readily removable under acidic conditions, providing strategic flexibility in multi-step synthetic sequences. The presence of the bromine atom and the free amine allows for a diverse range of subsequent chemical transformations, including cross-coupling reactions and amide bond formations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. Below is a summary of the key properties of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester.

| Property | Value | Source |

| CAS Number | 885270-68-8 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | |

| Molecular Weight | 287.15 g/mol | |

| Appearance | White to off-white solid (inferred) | [1] |

| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate; less soluble in water (inferred).[1] | [1] |

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will present as a sharp singlet.

-

δ ~3.7 ppm (br s, 2H): The two protons of the free amino group will likely appear as a broad singlet.

-

δ ~6.5-7.5 ppm (m, 3H): The three aromatic protons will appear in the aromatic region, with their specific chemical shifts and coupling patterns dependent on the electronic effects of the substituents.

-

δ ~7.0-8.0 ppm (br s, 1H): The proton of the carbamate NH group will likely appear as a broad singlet.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

-

δ ~80 ppm: The quaternary carbon of the tert-butyl group.

-

δ ~110-145 ppm: The six carbons of the aromatic ring, with their specific shifts influenced by the bromo, amino, and carbamate substituents.

-

δ ~153 ppm: The carbonyl carbon of the carbamate group.

-

-

Mass Spectrometry (ESI+):

-

m/z [M+H]⁺ ≈ 287.0/289.0: The protonated molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

-

Synthesis Protocol: A Rational Approach

The synthesis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester can be logically approached from commercially available starting materials. The following protocol is a well-reasoned synthetic pathway based on established organic chemistry principles and analogous transformations found in the literature.[2][3]

Overall Synthetic Strategy

The proposed synthesis involves a two-step sequence starting from 4-bromo-3-nitroaniline:

-

Selective Boc Protection: The amino group of 4-bromo-3-nitroaniline is selectively protected using di-tert-butyl dicarbonate (Boc₂O). The nitro group is a strong deactivating group, which can influence the reactivity of the amine.

-

Chemoselective Reduction: The nitro group of the Boc-protected intermediate is then selectively reduced to an amine, yielding the final product. This reduction must be performed under conditions that do not affect the Boc protecting group or the carbon-bromine bond.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of tert-Butyl (4-bromo-3-nitrophenyl)carbamate

-

Rationale: The protection of the amino group is a crucial first step to prevent its interference in subsequent reactions. The Boc group is chosen for its stability in the upcoming reduction step and its ease of removal under acidic conditions.[4]

-

Procedure:

-

To a solution of 4-bromo-3-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (0.1 eq).

-

The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl (4-bromo-3-nitrophenyl)carbamate.

-

Step 2: Synthesis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

-

Rationale: The chemoselective reduction of the nitro group in the presence of a Boc-protected amine and an aryl bromide is a common transformation in organic synthesis. Several methods are available, with catalytic hydrogenation or the use of reducing metals in neutral or slightly acidic conditions being preferred to avoid cleavage of the acid-labile Boc group.[5][6]

-

Procedure:

-

The tert-butyl (4-bromo-3-nitrophenyl)carbamate (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

-

A reducing agent is added. Common choices include:

-

Catalytic Hydrogenation: Palladium on carbon (5-10 mol%) under a hydrogen atmosphere.

-

Metal-based Reduction: Iron powder (5-10 eq) in the presence of ammonium chloride (5-10 eq) in a mixture of ethanol and water.

-

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

If using catalytic hydrogenation, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

If using a metal-based reduction, the reaction mixture is filtered to remove the metal salts, and the filtrate is extracted with an organic solvent.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester. Further purification can be achieved by recrystallization or column chromatography if necessary.

-

Applications in Drug Discovery and Development

The unique substitution pattern of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester makes it a versatile building block in medicinal chemistry. The carbamate functionality is a stable amide-ester hybrid that can act as a peptide bond surrogate, improve cell permeability, and participate in hydrogen bonding with biological targets.[7]

Caption: Reactivity and utility in the synthesis of APIs.

-

Scaffold for Kinase Inhibitors: The phenylenediamine core is a common feature in many kinase inhibitors. This intermediate can be used to synthesize inhibitors targeting various kinases involved in cancer and inflammatory diseases. For instance, it is a key intermediate in the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors.[2][3]

-

Synthesis of Heterocyclic Compounds: The ortho-bromoaniline moiety is a precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles, quinazolines, and benzodiazepines, which are privileged scaffolds in drug discovery.

-

Fragment-Based Drug Design: Due to its specific substitution pattern and moderate molecular weight, this compound can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding motifs for various protein targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of structurally similar compounds.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its well-defined functional groups allow for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. A sound understanding of its properties, a rational synthetic approach, and adherence to proper safety protocols are essential for its successful application in the laboratory.

References

-

MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

SciELO México. (2012). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Retrieved from [Link]

Sources

- 1. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scielo.org.mx [scielo.org.mx]

- 7. rsc.org [rsc.org]

- 8. 4-Bromo-3-nitroaniline | C6H5BrN2O2 | CID 612299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Bromoaniline, N-BOC protected | C11H14BrNO2 | CID 2773608 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Abstract

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a key synthetic intermediate in the development of various pharmaceutically active molecules. Its bifunctional nature, featuring a free aniline for further derivatization and a protected amine, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway starting from commercially available 2-bromo-5-nitroaniline. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, field-proven experimental protocols, and discuss the mechanistic principles that ensure high yield and purity of the final product. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a molecule with multiple functional groups, particularly different types of amino groups, requires a carefully planned strategy involving protective groups. The target molecule contains a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. A retrosynthetic analysis reveals a logical and efficient pathway.

The primary disconnection is the reduction of the C5-amino group, which points to a nitro group as its precursor. This is a standard and highly reliable transformation in organic synthesis. The second disconnection involves the removal of the Boc protecting group, leading back to a diamine precursor. However, selectively protecting one of two similar amino groups in 4-bromo-benzene-1,3-diamine would be challenging.

Therefore, the most logical forward-thinking strategy is to start with a precursor where the functionalities are already differentiated. 2-Bromo-5-nitroaniline serves as an ideal starting material. The synthesis can be efficiently executed in two primary steps:

-

Selective N-Boc Protection: The amino group of 2-bromo-5-nitroaniline is protected with a tert-butyloxycarbonyl group.

-

Chemoselective Nitro Reduction: The nitro group is selectively reduced to a primary amine, leaving the Boc group and the carbon-bromine bond intact.

Synthesis Pathway and Experimental Protocols

The forward synthesis follows the logic established by our retrosynthetic analysis, providing a reliable and scalable method for producing the target compound.

Step 1: Synthesis of (2-Bromo-5-nitro-phenyl)-carbamic acid tert-butyl ester

Mechanism and Rationale: This step involves the protection of the primary amino group of 2-bromo-5-nitroaniline using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2] The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O. The use of a base, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), is crucial to deprotonate the nitrogen atom after the initial addition, thereby preventing the reverse reaction and driving the formation of the carbamate product.[3] Although the aniline is deactivated by the electron-withdrawing nitro group, it remains sufficiently nucleophilic for this transformation.[4]

Experimental Protocol:

-

To a solution of 2-bromo-5-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration), add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 eq).

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) or a stoichiometric amount of triethylamine (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (2-Bromo-5-nitro-phenyl)-carbamic acid tert-butyl ester as a solid.

| Parameter | Condition | Rationale |

| Starting Material | 2-Bromo-5-nitroaniline | Commercially available and correctly functionalized. |

| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Standard, efficient reagent for Boc protection.[1] |

| Base | DMAP (catalytic) or Et₃N | Neutralizes acid byproduct, drives reaction forward.[3] |

| Solvent | Dichloromethane (DCM) | Aprotic, dissolves reactants well, easily removed. |

| Temperature | Room Temperature | Sufficient for reaction, minimizes side products. |

| Work-up | Acid/Base Washes | Removes unreacted base and other impurities. |

Step 2: Synthesis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Mechanism and Rationale: The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. The key challenge is to perform this reduction without affecting the C-Br bond (which can undergo hydrogenolysis) or the acid-labile Boc group.[2][5] Several methods are effective for this transformation.

-

Tin(II) Chloride (SnCl₂): This is a classic and highly reliable method for reducing aromatic nitro groups in the presence of sensitive functional groups.[5][6] The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate at elevated temperatures. The mechanism involves a series of single-electron transfers from Sn(II). These conditions are mild enough not to cleave the Boc group.

-

Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is another common method.[6][7] This method is often preferred due to its clean reaction profile and simple work-up (filtration of the catalyst). Care must be taken to avoid hydrogenolysis of the C-Br bond, which can sometimes be mitigated by using specific catalysts or additives. The Boc group is stable under these neutral hydrogenation conditions.[8]

Experimental Protocol (using Tin(II) Chloride):

-

Suspend (2-Bromo-5-nitro-phenyl)-carbamic acid tert-butyl ester (1.0 eq) in ethanol or ethyl acetate (approx. 0.1-0.2 M).

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

-

Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic tin species, which will form a precipitate (tin hydroxides).

-

Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with the reaction solvent (e.g., ethyl acetate).

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester.

| Parameter | Condition | Rationale |

| Starting Material | (2-Bromo-5-nitro-phenyl)-carbamic acid tert-butyl ester | Product from Step 1. |

| Reducing Agent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Chemoselective for nitro group reduction.[5][6] |

| Solvent | Ethanol or Ethyl Acetate | Good solvent for reactants and reaction conditions. |

| Temperature | Reflux (70-80 °C) | Provides sufficient energy to drive the reduction. |

| Work-up | NaHCO₃ quench, Celite® filtration | Neutralizes acid and removes tin byproducts. |

Safety and Handling

-

Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. It is moisture-sensitive. Handle in a well-ventilated fume hood.

-

Solvents: Dichloromethane is a suspected carcinogen. Ethanol and ethyl acetate are flammable. Avoid inhalation and contact with skin.

-

Tin(II) Chloride: Corrosive and may cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Catalytic Hydrogenation: If using H₂ gas, ensure the system is properly set up to avoid leaks. Pd/C can be pyrophoric when dry; handle as a wet paste.

Conclusion

The synthesis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is reliably achieved through a two-step sequence involving Boc-protection of 2-bromo-5-nitroaniline followed by chemoselective reduction of the nitro group. This pathway is efficient, uses readily available reagents, and provides a high degree of control over the selective functionalization of the aromatic ring. The protocols described herein are robust and scalable, making this valuable intermediate readily accessible for applications in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Selective reduction of dinitro compounds. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from [Link]

- Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitroaniline and preparation method thereof.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

-

RSC Publishing. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoaniline, N-BOC protected. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 2-Bromo-5-nitroaniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]

-

Quora. (2017, November 22). How 4-nitroaniline is a weaker base than 3-nitroaniline?. Retrieved from [Link]

- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.

-

ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

-

YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Bromo-4-nitroaniline. Retrieved from [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to tert-Butyl (5-Amino-2-bromophenyl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (5-amino-2-bromophenyl)carbamate, a crucial building block in the synthesis of targeted therapeutics, most notably the third-generation EGFR inhibitor, Osimertinib. We will delve into its chemical identity, synthesis, characterization, applications in drug discovery, and essential safety information.

Chemical Identity and Nomenclature

The compound with the common name (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is systematically named tert-butyl (5-amino-2-bromophenyl)carbamate according to IUPAC nomenclature. This name is derived by treating the carbamic acid as the parent structure, with the "tert-butyl" group as the ester component and the "(5-amino-2-bromophenyl)" group as a substituent on the nitrogen atom.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | tert-butyl (5-amino-2-bromophenyl)carbamate |

| CAS Number | 885270-68-8 |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ |

| Molecular Weight | 287.15 g/mol |

| Appearance | solid |

| Purity | Typically >95% |

Synthesis of tert-Butyl (5-Amino-2-bromophenyl)carbamate

The synthesis of tert-butyl (5-amino-2-bromophenyl)carbamate is a multi-step process that is critical for ensuring the purity of the final active pharmaceutical ingredient. The most common route involves the protection of an amino group, followed by a reduction step.

Experimental Protocol: A Self-Validating System

This protocol describes a common laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram 1: Synthetic Pathway

Caption: Synthetic route to tert-butyl (5-amino-2-bromophenyl)carbamate.

Step 1: Protection of the Amino Group

-

Rationale: The selective protection of one of the amino groups in the starting material, 4-bromo-3-nitroaniline, is crucial. The tert-butoxycarbonyl (Boc) group is an ideal protecting group in this scenario due to its stability under various reaction conditions and its ease of removal under acidic conditions.

-

Procedure:

-

Dissolve 4-bromo-3-nitroaniline in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a base, typically triethylamine (TEA), to neutralize the acid generated during the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product, tert-butyl (4-bromo-3-nitrophenyl)carbamate, is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to a primary amine to yield the final product. A variety of reducing agents can be employed, with iron powder in the presence of an ammonium chloride solution being a common and cost-effective choice for this transformation.

-

Procedure:

-

Suspend the protected intermediate, tert-butyl (4-bromo-3-nitrophenyl)carbamate, in a mixture of ethanol and water.

-

Add iron powder and ammonium chloride to the suspension.

-

Heat the mixture to reflux and monitor the reaction progress by TLC.

-

Once the reaction is complete, the mixture is filtered through celite to remove the iron catalyst.

-

The filtrate is concentrated, and the product is extracted into an organic solvent.

-

The organic layer is washed, dried, and concentrated to afford tert-butyl (5-amino-2-bromophenyl)carbamate.

-

Spectroscopic Characterization

The identity and purity of the synthesized tert-butyl (5-amino-2-bromophenyl)carbamate are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Key Features and Interpretation |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aromatic protons, the amine protons, and the tert-butyl group. The aromatic protons will appear as a set of multiplets in the aromatic region, with their coupling patterns providing information about their substitution on the phenyl ring. The amine protons will likely appear as a broad singlet, and the nine protons of the tert-butyl group will be a sharp singlet in the aliphatic region. |

| ¹³C NMR | The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. This includes the carbons of the phenyl ring, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group. |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks include N-H stretching vibrations for the primary amine and the carbamate, a strong C=O stretching vibration for the carbamate carbonyl group, and C-N stretching vibrations. |

| Mass Spec. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (287.15 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). |

Application in Drug Discovery: A Gateway to Kinase Inhibitors

tert-Butyl (5-amino-2-bromophenyl)carbamate is a valuable intermediate in the synthesis of various kinase inhibitors, which are a class of targeted cancer therapies.

The Synthesis of Osimertinib (AZD9291)

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of Osimertinib relies on tert-butyl (5-amino-2-bromophenyl)carbamate as a key building block.

Diagram 2: Role in Osimertinib Synthesis

Caption: Simplified pathway showing the role of the title compound in Osimertinib synthesis.

In the synthesis of Osimertinib, the primary amine of tert-butyl (5-amino-2-bromophenyl)carbamate is coupled with a substituted pyrimidine moiety. This is followed by a series of reactions to introduce the acrylamide "warhead" and other necessary functional groups. The Boc protecting group is typically removed in the final steps of the synthesis. The presence of the bromine atom in the starting material allows for further synthetic manipulations, such as cross-coupling reactions, to build the complex molecular architecture of the final drug.

The development of third-generation EGFR TKIs like Osimertinib was driven by the need to overcome resistance to earlier generations of these drugs, often caused by the T790M mutation in the EGFR gene.

Safety and Handling

As a chemical intermediate, tert-butyl (5-amino-2-bromophenyl)carbamate should be handled with appropriate safety precautions in a laboratory setting.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disclaimer: This information is intended for educational purposes only. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.

Conclusion

tert-Butyl (5-amino-2-bromophenyl)carbamate is a strategically important molecule in medicinal chemistry and drug development. Its synthesis, though multi-stepped, is well-established, and its structure allows for versatile chemical transformations. Its critical role as a key intermediate in the synthesis of potent kinase inhibitors like Osimertinib underscores its significance in the development of targeted cancer therapies. This guide provides a foundational understanding of this compound for researchers and scientists working in the field of drug discovery.

References

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link][1]

Sources

A Senior Application Scientist’s Guide to (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester: From Sourcing to Synthesis

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS No: 885270-68-8). We will delve into the critical aspects of sourcing this versatile building block, ensuring its quality, and effectively utilizing it in synthetic applications, grounded in established scientific principles.

The Strategic Importance of a Bifunctional Building Block

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a substituted aniline derivative of significant interest in organic synthesis, particularly within medicinal chemistry. Its structure is notable for three key features:

-

An Ortho-Bromo Substituent: This halogen provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of carbon and heteroatom substituents.

-

A Free Para-Amino Group: This nucleophilic site is available for amide bond formation, reductive amination, diazotization, or other transformations.

-

A Boc-Protected Meta-Amino Group: The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various conditions (e.g., basic, hydrogenolytic) while being readily removable under acidic conditions. This orthogonality allows for selective, stepwise functionalization of the molecule.

The carbamate moiety itself is a prevalent structural motif in modern pharmaceuticals, valued for its chemical stability and ability to modulate molecular interactions and improve pharmacokinetic properties.[1][2] This trifecta of functionalities makes the title compound a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds and kinase inhibitors.[3]

Commercial Supplier Landscape

Acquiring high-quality starting materials is the foundation of successful and reproducible research. Several vendors supply (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester; however, purity, availability, and documentation can vary. Below is a comparative summary of offerings from notable suppliers.

| Supplier Platform | Compound Name | CAS Number | Molecular Formula | Purity/Notes |

| ChemicalBook | (5-AMINO-2-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 885270-68-8 | C₁₁H₁₅BrN₂O₂ | Typically >95%. Multiple suppliers listed.[4] |

| Guidechem | (5-AMINO-2-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 885270-68-8 | C₁₁H₁₅BrN₂O₂ | Lists various manufacturers and suppliers.[5] |

| BLD Pharm | tert-Butyl (2-amino-5-bromo-3-methylphenyl)carbamate | N/A | C₁₂H₁₇BrN₂O₂ | Note: This is a related but different compound.[6] |

| BenchChem | (5-Acetyl-4-fluoro-2-methyl-phenyl)-carbamic acid tert-butyl ester | N/A | C₁₄H₁₈FNO₃ | Note: This is a related but different compound.[7] |

Insight from the Field: When selecting a supplier, prioritize those who provide a comprehensive Certificate of Analysis (CoA) with lot-specific analytical data, including ¹H NMR and HPLC or LC-MS, over those who only list a generic purity percentage. For GMP or late-stage development projects, supplier qualification and batch-to-batch consistency are paramount.

Quality Assurance: A Self-Validating Protocol for Incoming Material

Before committing a new batch of starting material to a reaction, it is crucial to verify its identity and purity. This prevents the costly failure of multi-step syntheses and ensures the reliability of experimental data.

Analytical Verification Workflow

The following diagram outlines a standard workflow for the quality control (QC) of incoming chemical reagents.

Caption: Workflow for incoming material quality control.

Expected Analytical Data

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is the most powerful tool for structural confirmation.

-

Causality: DMSO-d₆ is a suitable solvent as it will solubilize the compound and its exchangeable protons (NH₂) will be visible.

-

Expected Peaks:

-

~9.0-8.0 ppm (singlet, 1H): NH proton of the carbamate.

-

~7.0-6.5 ppm (multiplet, 3H): The three aromatic protons. Their splitting pattern will be complex due to their meta and para relationships.

-

~5.0 ppm (broad singlet, 2H): The two protons of the free NH₂ group.

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

-

-

-

LC-MS (ESI+): Liquid Chromatography-Mass Spectrometry confirms both purity and molecular weight.

-

Causality: Electrospray Ionization (ESI) in positive mode is ideal for this molecule as the amino groups are readily protonated.

-

Expected Result: The chromatogram should show a major peak corresponding to the product. The mass spectrum for this peak should display a characteristic isotopic pattern for a molecule containing one bromine atom, with major ions at m/z 287.0 [M+H]⁺ and 289.0 [M+H]⁺ in an approximate 1:1 ratio.

-

Safety, Handling, and Storage

Proper handling is essential for user safety and maintaining the integrity of the compound. While a specific Safety Data Sheet (SDS) from the supplier is the ultimate authority, general best practices for substituted anilines and carbamates apply.[8][9][10]

-

Handling:

-

Always use this compound within a certified chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.

-

Avoid creating dust.[11] If weighing out the solid, do so carefully.

-

Avoid contact with skin, eyes, and clothing.[11] In case of contact, rinse immediately and thoroughly with water.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent slow oxidation of the aniline moiety.

-

-

Disposal:

Application Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, field-proven methodology for using (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Detailed Step-by-Step Methodology

Objective: To synthesize tert-butyl (5-amino-2-(pyridin-4-yl)phenyl)carbamate.

Materials:

-

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (1.0 eq)

-

Pyridine-4-boronic acid (1.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water, degassed

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (1.0 eq), pyridine-4-boronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

-

Causality: Flame-drying the glassware removes adsorbed water, which can be detrimental to the catalyst. K₂CO₃ is the base required to activate the boronic acid for transmetalation to the palladium center.

-

-

Inerting the System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalyst longevity and reaction success.

-

-

Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq). Then, add anhydrous 1,4-dioxane and degassed water via syringe to form a ~0.2 M solution with respect to the starting bromide. A typical solvent ratio is 4:1 dioxane:water.

-

Causality: Pd(dppf)Cl₂ is a robust, pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, facilitating the crucial reductive elimination step. The water in the solvent mixture is essential for dissolving the inorganic base and facilitating the catalytic cycle.

-

-

Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination, leading to a reasonable reaction time.

-

-

Self-Validation (Monitoring): Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting bromide. The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

-

Causality: The aqueous washes remove the inorganic base (K₂CO₃) and boronic acid byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Final Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

References

-

(PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (URL: [Link])

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P

-

Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press. (URL: [Link])

-

(2-Amino-6-bromo-phenyl)-carbamic acid tert-butyl ester, 1 gram - CP Lab Safety. (URL: [Link])

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])

-

tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc. (URL: [Link])

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

-

MSDS of (R)-(2-aMino-2-phenyl-ethyl)-carbamic acid tert-butyl ester. (URL: [Link])

-

(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

-

Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (URL: [Link])

-

Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]

- 4. (5-AMINO-2-BROMO-PHENYL)-CARBAMIC ACID TERT-BUTYL ESTER | 885270-68-8 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. tert-Butyl (2-amino-5-bromo-3-methylphenyl)carbamate|BLD Pharm [bldpharm.com]

- 7. (5-Acetyl-4-fluoro-2-methyl-phenyl)-carbamic acid tert-butyl ester | Benchchem [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc [chemsrc.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.com [fishersci.com]

- 12. capotchem.cn [capotchem.cn]

The Strategic Utility of Substituted Phenylenediamines: A Technical Guide to tert-Butyl (5-Amino-2-bromophenyl)carbamate and Its Analogs as Synthetic Intermediates

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic manipulation of aromatic scaffolds is paramount to the discovery and optimization of novel molecular entities. Substituted phenylenediamines, in particular, represent a class of highly versatile synthetic intermediates, offering multiple points for chemical elaboration. This guide focuses on the synthesis, reactivity, and application of tert-butyl (5-amino-2-bromophenyl)carbamate. However, a comprehensive survey of scientific and patent literature reveals a notable scarcity of specific data for this particular isomer. To provide a robust and practical technical resource, this guide will therefore use the closely related and well-documented isomer, tert-butyl (4-amino-3-bromophenyl)carbamate , as a primary case study to illustrate the synthetic principles and applications characteristic of this class of compounds. The methodologies and reaction pathways discussed are broadly applicable to other isomers, including the titular compound, providing a solid foundation for researchers working with related structures.

Introduction: The Architectural Value of Orthogonally Protected Phenylenediamines

The utility of phenylenediamine derivatives in the synthesis of pharmaceuticals and functional materials is well-established. Their two amino groups offer handles for the construction of a wide array of heterocyclic systems and for the introduction of diverse substituents. However, the indiscriminate reactivity of both amino groups often necessitates a protection strategy. The introduction of a tert-butoxycarbonyl (Boc) group on one amine and a halogen on the aromatic ring, as seen in (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, provides two key features:

-

Orthogonal Reactivity: The Boc-protected amine is rendered nucleophilic only after a deprotection step, typically under acidic conditions. The bromo substituent, conversely, is primed for participation in a variety of metal-catalyzed cross-coupling reactions. This orthogonality allows for sequential and site-selective functionalization of the aromatic core.

-

Modulation of Electronic Properties: The presence of both an electron-donating amino group (or its protected form) and an electron-withdrawing bromo group influences the reactivity of the aromatic ring, directing further electrophilic or nucleophilic substitution reactions.

This guide will delve into the practical aspects of synthesizing and utilizing these valuable intermediates, with a focus on providing actionable protocols and explaining the chemical reasoning behind the chosen methodologies.

Synthesis of Boc-Protected Bromoanilines: A Practical Approach

The synthesis of tert-butyl carbamate derivatives of bromoanilines can be achieved through several routes. A common and effective method involves the selective protection of one amino group of a dibromoaniline followed by a reduction or amination step, or by direct bromination of a Boc-protected aniline.

A representative synthesis for a related isomer, tert-butyl (2-amino-5-bromophenyl)carbamate, is presented below to illustrate the general principles.

Experimental Protocol: Synthesis of tert-Butyl (2-amino-5-bromophenyl)carbamate

This protocol is adapted from analogous syntheses of related compounds.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 2,4-Dibromoaniline | 615-57-6 | 250.93 g/mol | 25.1 g | 0.1 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 g/mol | 21.8 g | 0.1 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 14.0 mL | 0.1 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL | - |

Procedure:

-

To a stirred solution of 2,4-dibromoaniline (25.1 g, 0.1 mol) in dichloromethane (200 mL) at 0 °C, add triethylamine (14.0 mL, 0.1 mol).

-

Slowly add a solution of di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl (2,4-dibromophenyl)carbamate.

-

This intermediate can then be selectively aminated at the 4-position, for instance, through a Buchwald-Hartwig amination, to introduce the second amino group.

Causality Behind Experimental Choices:

-

Triethylamine: Acts as a base to neutralize the carboxylic acid byproduct of the Boc protection, driving the reaction to completion.

-

Dichloromethane: A common solvent for this type of reaction due to its inertness and ability to dissolve both the starting materials and the Boc anhydride.

-

0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction, while allowing it to proceed to completion at room temperature.

The Synthetic Versatility of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester and its Analogs

The strategic placement of the amino, bromo, and Boc-protected amino groups on the phenyl ring opens up a vast array of synthetic possibilities. The bromo substituent is a versatile handle for introducing molecular complexity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of C-C, C-N, and C-O bonds, providing access to a wide range of more complex molecules.

Workflow for a Typical Suzuki Cross-Coupling Reaction:

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Synthesis of Heterocyclic Scaffolds

The 1,2-diamine functionality, which can be unmasked by deprotection of the Boc group, is a key precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. Benzimidazoles are a common motif in many biologically active compounds.

Workflow for Benzimidazole Synthesis:

Caption: General workflow for the synthesis of benzimidazoles.

Applications in Drug Discovery and Materials Science

While specific applications for (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester are not widely reported, its structural motifs are present in numerous compounds of interest in drug discovery. For instance, substituted diaminophenyl derivatives are key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics. The ability to selectively functionalize the aromatic ring allows for the fine-tuning of a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

In materials science, such intermediates can be used to construct novel polymers and organic electronic materials, where the precise arrangement of functional groups on an aromatic core can dictate the material's electronic and photophysical properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester and its analogs.

General Safety Information:

| Hazard | Precaution |

| Toxicity | Harmful if swallowed or in contact with skin. Avoid inhalation of dust. |

| Irritation | Causes skin and serious eye irritation. |

| Handling | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. |

| Storage | Store in a tightly closed container in a cool, dry place. |

Always consult the material safety data sheet (MSDS) for the specific compound being used for comprehensive safety information.

Conclusion

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester and its isomers are valuable synthetic intermediates that offer a powerful platform for the construction of complex organic molecules. The orthogonal reactivity of the Boc-protected amine and the bromo substituent allows for a high degree of control over the synthetic route, enabling the site-selective introduction of a wide range of functional groups. While the specific literature for the titular compound is sparse, the principles of its synthesis and reactivity can be confidently inferred from more widely studied analogs. This guide has provided a framework for understanding the synthetic utility of this class of compounds, offering both practical guidance and an appreciation for the chemical strategies that underpin their use in research and development.

References

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available at: [Link]

-

Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research. Available at: [Link]

-

PubChem. N-(tert-Butoxycarbonyl)-4-bromoaniline. National Center for Biotechnology Information. Available at: [Link]

An In-depth Technical Guide on the Safe Handling of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS No. 885270-68-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions.

Introduction and Chemical Context

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive amine and a bromo-aromatic moiety, makes it a versatile building block. However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards to ensure safe handling.

Hazard Identification and Classification

Based on the analysis of related chemical structures, (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. It may also be harmful if swallowed or inhaled.

GHS Hazard Profile (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from structurally similar compounds and represent a cautious approach to handling:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P337+P313, P362, P403+P233, P501.

The rationale for these classifications stems from the general reactivity of aromatic amines and halogenated hydrocarbons. Aromatic amines can be skin and respiratory sensitizers, while brominated compounds can exhibit irritant properties.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this powdered substance is a certified chemical fume hood.[1][2] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation. The fume hood should have a face velocity appropriate for handling potent compounds. A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

-

Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Always inspect gloves for any signs of degradation or puncture before use.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant exposure, a chemically resistant apron or coveralls should be worn.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Workflow for selecting and donning appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling

-

Weighing and Dispensing: All weighing and dispensing of the solid compound must be performed in a chemical fume hood to prevent the generation of airborne dust.[1] Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust clouds.

-

Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately sized and that the stirring is controlled.

-

General Precautions: Avoid contact with skin and eyes.[3] Do not breathe dust or vapors.[4] Wash hands thoroughly after handling, even if gloves were worn.[4]

Caption: Step-by-step protocol for safely handling the compound.

Storage

Store (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked, and access should be restricted to authorized personnel.

First Aid and Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is crucial.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[5]

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[3]

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

Application in Organic Synthesis: A Brief Overview

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester serves as a key intermediate in the synthesis of various heterocyclic compounds. The Boc-protected amine allows for selective reactions at other positions of the phenyl ring, such as cross-coupling reactions involving the bromine atom. Subsequent deprotection of the amine provides a handle for further functionalization. This strategic use of a protecting group is a common and powerful tool in multi-step organic synthesis.

Waste Disposal

All waste materials, including empty containers and contaminated PPE, should be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Conclusion

While (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a valuable synthetic intermediate, it must be handled with the utmost care. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize the risks associated with its use. This guide provides a framework for the safe and responsible handling of this compound, promoting a culture of safety in the laboratory.

References

-

Chemsrc. (2025, August 20). tert-Butyl (2-bromoethyl)carbamate Safety Data Sheet. Retrieved from [Link]

-

PubChem. tert-Butyl carbamate. Retrieved from [Link]

-

LookChem. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets(SDS). Retrieved from [Link]

-

AMD Distribution. SAFETY DATA SHEET. Retrieved from [Link]

-

Kronospan. SAFETY DATA SHEET. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester as a Strategic Building Block in Drug Discovery

Executive Summary: The Strategic Value of a Trifunctional Scaffolding Tool

In the landscape of modern medicinal chemistry, the efficiency of synthesizing diverse chemical libraries for structure-activity relationship (SAR) studies is paramount. The selection of starting materials, or "building blocks," is a critical determinant of this efficiency. (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is an exemplary building block, offering a trifunctional, pre-organized scaffold that enables chemists to explore chemical space with precision and strategic control.

This molecule, with CAS Number 885270-68-8, possesses three distinct, orthogonally reactive functional groups on a phenylenediamine core:

-

An aryl bromide , primed for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions.

-

A free aniline amine , which serves as a nucleophile for acylation, sulfonylation, alkylation, or cyclization reactions.

-

A Boc-protected amine , a latent nucleophile that can be unmasked in a later synthetic step under acidic conditions, allowing for sequential and site-selective functionalization.

This inherent orthogonality is the cornerstone of its utility. It allows for a multi-step, divergent synthesis from a single, common intermediate, minimizing protecting group manipulations and streamlining the path to complex target molecules. Its application is particularly prevalent in the synthesis of kinase inhibitors, where substituted anilines are a common feature of hinge-binding motifs.[1][2] This document provides a detailed exploration of its properties, core synthetic applications with field-tested protocols, and a strategic guide for its implementation in drug discovery programs.

Physicochemical Properties & Safe Handling

Before deployment in synthesis, a thorough understanding of the building block's physical and safety properties is essential.

| Property | Value | Reference |

| CAS Number | 885270-68-8 | [3] |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ | [3][4] |

| Molecular Weight | 287.15 g/mol | [3][4] |

| Appearance | Off-white to light brown solid/powder | Commercially available data |

| Solubility | Soluble in DCM, THF, Dioxane, Ethyl Acetate | General organic synthesis knowledge |

| Storage | Room temperature, in a dry, well-ventilated place | [4] |

Safety & Handling: While specific GHS data for this exact compound is not aggregated, related bromoaniline structures are known irritants.[5] Standard laboratory safety protocols should be strictly followed:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated fume hood to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Refer to the supplier's Safety Data Sheet (SDS) for complete handling and emergency information.

Core Application I: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide is arguably the most powerful functional handle on this building block, serving as an electrophilic partner in a suite of palladium-catalyzed reactions that form the bedrock of modern medicinal chemistry.[6]

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl scaffolds, which are privileged structures in countless approved drugs.[7][8] This reaction provides a robust method for introducing diverse aromatic and heteroaromatic rings at the 2-position of the aniline core.

Causality Behind the Protocol: The reaction proceeds through a well-established catalytic cycle. The choice of a palladium(0) source (or a precursor that reduces in situ), a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[7]

Workflow: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (1.0 eq, e.g., 287 mg, 1.0 mmol).

-

Reagent Addition: Add phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 41 mg, 0.05 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).

-

Scientist's Note: Dppf is a robust ligand for many Suzuki couplings, balancing activity and stability. The use of a carbonate base is common and effective for a wide range of substrates.

-

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL). Degassing (e.g., by sparging with nitrogen or argon for 15-20 minutes) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[9][10] This reaction enables the coupling of the building block with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

Causality Behind the Protocol: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[10] Ligands like XPhos or RuPhos promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways. Strong, non-nucleophilic bases like sodium tert-butoxide are often required to deprotonate the amine nucleophile.

Workflow: Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol: Buchwald-Hartwig Coupling with Morpholine

-

Vessel Preparation: In a glovebox or under a positive pressure of argon, add sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol) to an oven-dried vial with a stir bar.

-

Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq, 18 mg, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 eq, 38 mg, 0.08 mmol). Add (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (1.0 eq, 287 mg, 1.0 mmol).

-

Scientist's Note: Pre-forming the active catalyst by stirring the Pd source and ligand in the solvent for a few minutes before adding other reagents can sometimes improve results. The stoichiometry of ligand to palladium is critical.

-

-

Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (5 mL). Add morpholine (1.2 eq, 105 µL, 1.2 mmol).

-

Reaction Execution: Seal the vial tightly and heat to 100-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.

-

Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude material via flash column chromatography to obtain the desired tertiary amine product.

Core Application II: Sequential Functionalization Strategy

The true power of this building block is realized in multi-step syntheses where each functional group is addressed in a planned sequence.

Strategic Workflow: A Divergent Synthesis Approach

Caption: Multi-step synthesis strategy.

Functionalization of the Free Aniline (C5-NH₂) - Acylation

This step is typically performed after the cross-coupling reaction. The free aniline can be readily acylated to form amides, which are excellent hydrogen bond donors and acceptors, often critical for target binding.

Detailed Protocol: Acylation with Acetyl Chloride

-

Setup: Dissolve the cross-coupled product (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) (1.5 eq).

-

Acylating Agent: Add acetyl chloride (1.2 eq) dropwise via syringe.

-

Scientist's Note: The reaction is often exothermic. Slow addition at 0 °C prevents side reactions and ensures selectivity for the more nucleophilic aniline over the Boc-protected amine.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the acylated product, which can be purified by chromatography if necessary.

Unmasking the Latent Amine (C1-NH-Boc) - Deprotection

The final step in many synthetic sequences using this building block is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is reliably achieved under acidic conditions.

Detailed Protocol: Boc Deprotection

-